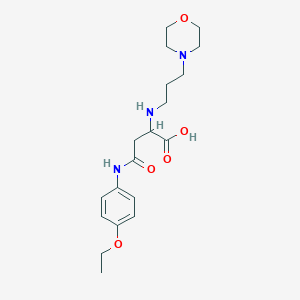

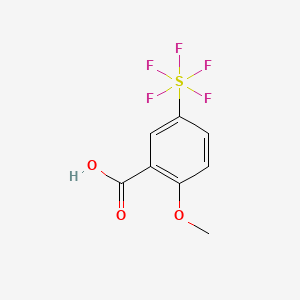

![molecular formula C18H21NO4 B2718856 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7-methylchromen-2-one CAS No. 859108-78-4](/img/structure/B2718856.png)

4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7-methylchromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7-methylchromen-2-one” is a complex organic molecule. It contains a 1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl group attached to a 7-methylchromen-2-one .

Molecular Structure Analysis

The molecular formula of 1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl, a part of the compound, is C7H14NO2 . The complete molecular structure analysis of the entire compound is not available in the retrieved sources.Physical And Chemical Properties Analysis

1,4-Dioxa-8-azaspiro[4.5]decane, a component of the compound, is a liquid with a boiling point of 108 - 110 °C (35 hPa) and a density of 1.117 g/cm3 at 20 °C .Scientific Research Applications

Synthesis and Pharmacological Evaluation

The synthesis and pharmacological evaluation of derivatives related to this compound have been explored, aiming at potential dopamine agonist activity. Although not directly mentioning the exact compound, similar structures have been synthesized and evaluated for their biological activities, showing notable outcomes in dopamine agonist assays in some cases (Brubaker & Colley, 1986).

Growth-Regulating Activity

One derivative, 1-(6,9-Dimethyl-1,4-dioxa-8-azaspiro[4,5]dec-8-ylmethyl)-1H-pyridin-2-one, has been synthesized and shown to exhibit growth-regulating activity. This suggests potential agricultural or botanical applications, highlighting the compound's utility beyond pharmacological contexts (Sharifkanov et al., 2001).

Antiviral Activity

A series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives have demonstrated inhibitory activity against human coronavirus and influenza virus, showcasing the compound's relevance in antiviral drug development. This research underscores the versatility of the spiro[4.5]decan scaffold in creating molecules with significant antiviral properties (Apaydın et al., 2019).

Antitubercular Activity

The antitubercular activity of related compounds, particularly benzothiazinone derivatives, has been studied, indicating potential applications in combating tuberculosis. The structural elucidation and biological evaluations of these derivatives provide a basis for understanding their mechanism of action and optimizing their antitubercular efficacy (Richter et al., 2022).

Environmental Applications

Derivatives of the compound have been explored for environmental applications, such as the removal of carcinogenic azo dyes from water. This research highlights the compound's utility in environmental chemistry, particularly in water purification technologies (Akceylan et al., 2009).

Safety and Hazards

properties

IUPAC Name |

4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7-methylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4/c1-13-2-3-15-14(11-17(20)23-16(15)10-13)12-19-6-4-18(5-7-19)21-8-9-22-18/h2-3,10-11H,4-9,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKWBPKZMTUZHCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCC4(CC3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7-methylchromen-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2718776.png)

![4-oxo-N,N-dipropyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2718781.png)

![1-Carbazol-9-yl-3-[(furan-2-ylmethyl)-amino]-propan-2-ol](/img/structure/B2718786.png)

![N-(1-cyanocyclobutyl)-4-[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-N-methylbenzamide](/img/structure/B2718790.png)

![Ethyl 2-{[4-(3-fluoro-4-methoxyphenyl)-5-methyl-2-pyrimidinyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B2718791.png)

![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate](/img/structure/B2718793.png)